![molecular formula C14H22N2OS B2459227 N-(2,2,6,6-tetramethylpiperidin-4-yl)thiophene-3-carboxamide CAS No. 950230-74-7](/img/structure/B2459227.png)
N-(2,2,6,6-tetramethylpiperidin-4-yl)thiophene-3-carboxamide
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Overview
Description
N-(2,2,6,6-tetramethylpiperidin-4-yl)thiophene-3-carboxamide, also known as TTPTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
- DTMPA is synthesized efficiently using a continuous-flow process. The starting material, 1,6-hexanediamine (HMDA) , reacts with 2,2,6,6-tetramethyl-4-piperidinone (TAA) in a micro fixed-bed reactor packed with a 5% Pt/C catalyst . The flow system significantly improves reaction rates due to enhanced mass transfer, resulting in an isolated yield of 85% and a purity of 97% . This method enables gram-scale production with high productivity .
- Derived from the same precursor, TEMPO is widely used as a radical trap and in electron spin resonance spectroscopy. Its most important synthetic application lies in the oxidation of various organic substrates, including amines, phosphines, phenols, anilines, and primary/secondary alcohols .
- DTMPA has been synthesized and employed as an IR-detectable metal–carbonyl tracer for amino functions. Its sharp absorption bands and thermal stability make it valuable for labeling amino acids and studying their interactions.
- DTMPA serves as a precursor in the preparation of compounds like hibarimicinone and (Z)-silylketene acetal . Additionally, it plays a role in the synthesis of 4-substituted quinazoline .
- The stable organic radical TEMPO is a key building block for constructing redox polymers used in organic radical batteries, supercapacitors, and other energy storage devices. Its high redox potential and theoretical specific capacity contribute to its significance in these applications .
- DTMPA, also known as hexanediamine piperidine, is an essential intermediate for producing HALS. HALS enhances plastic performance in strong light environments, and DTMPA plays a crucial role in its synthesis .
Continuous-Flow Synthesis of DTMPA
TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl) Applications
Metal-Carbonyl Tracers for Amino Functions
Precursor for Organic Synthesis
Building Block for Redox Polymers
Hindered Amine Light Stabilizer (HALS) Intermediary
Mechanism of Action
Mode of Action
It’s known that the compound is related to 2,2,6,6-tetramethylpiperidine , which is used to prepare metallo-amide bases and selective generation of silylketene acetals .
Biochemical Pathways
Related compounds have been used in the synthesis of polymers , suggesting potential involvement in polymerization reactions.
Result of Action
A related compound has been evaluated as a cathode-active material in a rechargeable organic radical battery , suggesting potential applications in energy storage.
properties
IUPAC Name |
N-(2,2,6,6-tetramethylpiperidin-4-yl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS/c1-13(2)7-11(8-14(3,4)16-13)15-12(17)10-5-6-18-9-10/h5-6,9,11,16H,7-8H2,1-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWYUZSAEIEQFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CSC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2,6,6-tetramethylpiperidin-4-yl)thiophene-3-carboxamide |
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